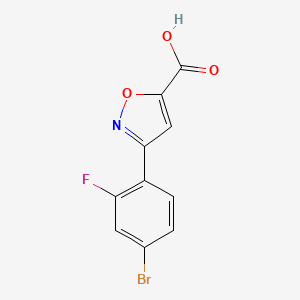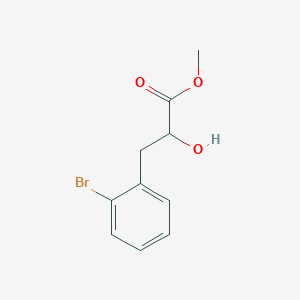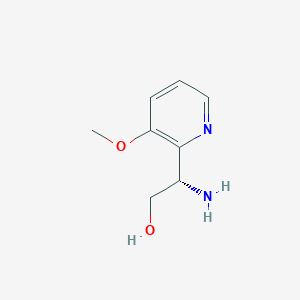
(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an aminoethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxypyridine.
Formation of Intermediate: The 3-methoxypyridine is subjected to a series of reactions to introduce the aminoethanol group at the 2-position. This can involve
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.
Purification Techniques: Implementing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can be compared with similar compounds such as:
(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: The enantiomer with different stereochemistry.
2-amino-2-(3-hydroxypyridin-2-yl)ethan-1-ol: A compound with a hydroxyl group instead of a methoxy group.
2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: A compound with a methyl group instead of a methoxy group.
The uniqueness of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
TXCFHAFDOLIZCD-ZCFIWIBFSA-N |
Isomerische SMILES |
COC1=C(N=CC=C1)[C@@H](CO)N |
Kanonische SMILES |
COC1=C(N=CC=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


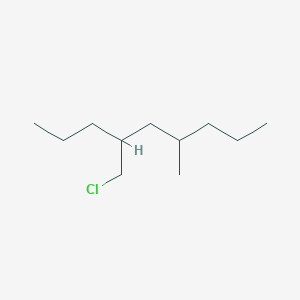


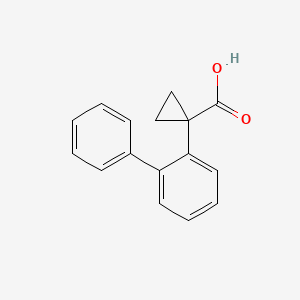

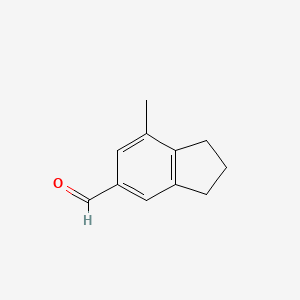

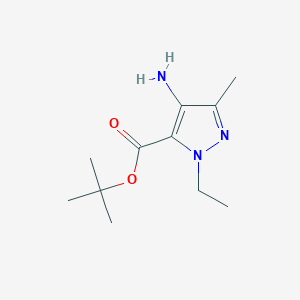

![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)

